molecular formula C8H7NO2S2 B2448829 1-Benzothiophene-3-sulfonamide CAS No. 81885-35-0

1-Benzothiophene-3-sulfonamide

Cat. No.: B2448829
CAS No.: 81885-35-0
M. Wt: 213.27
InChI Key: BJVAENLIIOACPY-UHFFFAOYSA-N
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Description

1-Benzothiophene-3-sulfonamide is a chemical compound with the molecular formula C8H7NO2S2 . It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound .


Synthesis Analysis

The synthesis of benzothiophene motifs, which includes this compound, can be achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes .


Molecular Structure Analysis

The molecular weight of this compound is 213.28 . Its InChI code is 1S/C8H7NO2S2/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H,(H2,9,10,11) .


Chemical Reactions Analysis

The synthesis of benzothiophene motifs, including this compound, involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions . This process leads to the formation of a quaternary spirocyclization intermediate by the selective ipso-addition .

It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Aerobic Microbial Cometabolism of Benzothiophene

Research by Fedorak & Grbìc-Galìc (1991) explored the aerobic biotransformation of benzothiophene. They found that benzothiophene and its derivatives, including potentially 1-Benzothiophene-3-sulfonamide, are transformed by microbial cultures growing on various substrates. This transformation yields different compounds, indicating a potential use in environmental bioremediation or in understanding microbial interactions with benzothiophene derivatives.

Catalytic Transformations Involving Benzothiophene Derivatives

In a study by Ran et al. (2018), an efficient rhodium-catalyzed oxidative C–H/C–H cross-coupling was reported between (hetero)aromatic sulfonamides and (hetero)arenes. This method could potentially be applicable to this compound, offering a pathway for creating complex bi(hetero)aryl structures, which are significant in drug discovery and material science.

Applications in Organic Electronics

Zhou et al. (2007) described the development of condensed benzothiophene structures for use in organic electronics. Their study, as detailed in Zhou et al. (2007), showcases the potential of benzothiophene derivatives like this compound in creating self-assembled structures in solutions, which are crucial for fabricating single microwire transistors with significant carrier mobility.

Chemical Synthesis and Molecular Structures

Research by Ashraf et al. (2016) involved synthesizing metal complexes using benzimidazole derived sulfonamide, which relates to the structural study of this compound. This provides insights into potential applications in synthesizing new compounds with sulfonamide structures for various uses, including pharmaceuticals.

Microbial Metabolism and Environmental Applications

In a study conducted by Kropp et al. (1994), the microbial metabolism of benzothiophene derivatives was explored. The findings suggest that these compounds undergo transformation through microbial action, leading to the formation of novel sulfur-containing metabolites. This has implications for understanding the microbial degradation of complex organic compounds and their role in environmental processes.

Safety and Hazards

The safety data sheet for 1-Benzothiophene-3-sulfonamide indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid release to the environment and to handle it with appropriate personal protective equipment .

Biochemical Analysis

Biochemical Properties

They have been proven to be effective drugs in present respective disease scenarios, showing remarkable effectiveness with respect to their biological and physiological functions .

Cellular Effects

Benzothiophene derivatives have been reported to have significant effects on various types of cells and cellular processes . They have been used as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer agents .

Molecular Mechanism

Benzothiophenes have been reported to inhibit the conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and DNA synthesis .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 1-Benzothiophene-3-sulfonamide in laboratory settings. Benzothiophene derivatives have been reported to show excellent charge transport properties in field-effect devices .

Dosage Effects in Animal Models

Sulfonamides, a class of drugs to which this compound belongs, have been reported to show some risk in animal studies .

Metabolic Pathways

Sulfonamides, a class of drugs to which this compound belongs, are known to undergo phase I and phase II metabolic reactions .

Transport and Distribution

Sulfonamides, a class of drugs to which this compound belongs, are known to be readily absorbed orally and distributed throughout the body .

Subcellular Localization

It is known that sulfonamides, a class of drugs to which this compound belongs, are distributed throughout the body .

Properties

IUPAC Name

1-benzothiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S2/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVAENLIIOACPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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